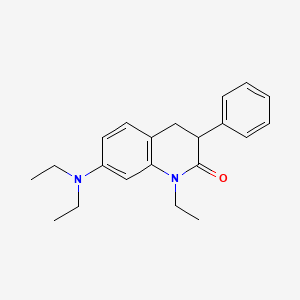![molecular formula C24H25NOS B12552580 2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine CAS No. 183470-67-9](/img/structure/B12552580.png)
2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine is a complex organic compound characterized by the presence of a pyridine ring, a diphenylethyl group, and an oxan-2-yl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative reacts with a diphenylethyl halide in the presence of a base. The oxan-2-yl sulfanyl group is introduced through a subsequent thiolation reaction using oxan-2-yl thiol and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, while the diphenylethyl group may enhance binding affinity. The oxan-2-yl sulfanyl group can undergo redox reactions, potentially affecting cellular processes.
Properties
CAS No. |
183470-67-9 |
|---|---|
Molecular Formula |
C24H25NOS |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[2-(oxan-2-ylsulfanyl)-2,2-diphenylethyl]pyridine |
InChI |
InChI=1S/C24H25NOS/c1-3-11-20(12-4-1)24(21-13-5-2-6-14-21,19-22-15-7-9-17-25-22)27-23-16-8-10-18-26-23/h1-7,9,11-15,17,23H,8,10,16,18-19H2 |
InChI Key |
XSHPDZWWQIQFBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)SC(CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


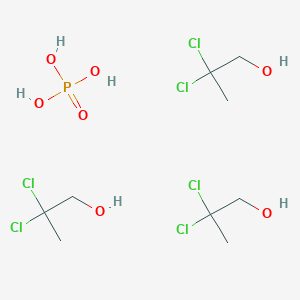
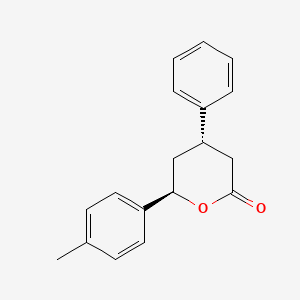
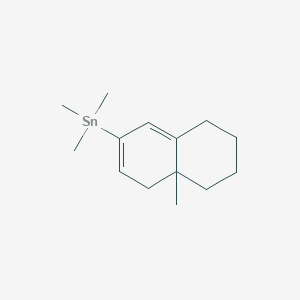
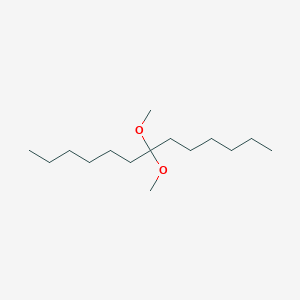

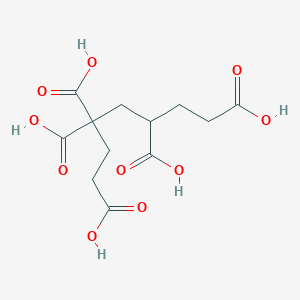

![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
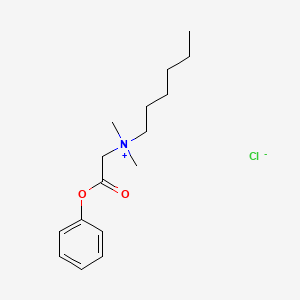
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)

![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)

